(S)-3-Amino-5-(methylthio)pentanoic acid

Description

Compound Identity and Stereochemical Profile

Systematic Nomenclature and Structural Representation

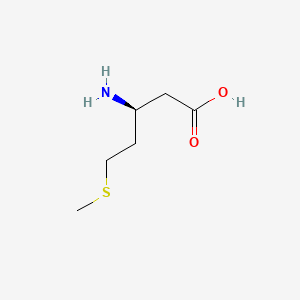

The compound is systematically named (3S)-3-amino-5-methylsulfanylpentanoic acid according to IUPAC nomenclature. vulcanchem.com This name precisely describes its molecular structure: a five-carbon carboxylic acid (pentanoic acid) with an amino group (-NH2) attached to the third carbon and a methylthio group (-SCH3) at the fifth carbon. The designation "(3S)" specifies the stereochemical configuration at the chiral center, which is the third carbon atom.

Key Molecular Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (3S)-3-amino-5-methylsulfanylpentanoic acid vulcanchem.com |

| CAS Number | 1217975-36-4 vulcanchem.com |

| Molecular Formula | C₆H₁₃NO₂S vulcanchem.com |

| Molecular Weight | 163.24 g/mol vulcanchem.com |

Classification as a Beta-Amino Acid and Sulfur-Containing Compound

(S)-3-Amino-5-(methylthio)pentanoic acid is classified as a beta-amino acid. This is because the amino group is attached to the beta-carbon (the third carbon atom) relative to the carboxyl group (-COOH). This structural feature distinguishes it from the more common alpha-amino acids, where the amino group is on the alpha-carbon (the second carbon). nih.govwikipedia.org Beta-amino acids are of interest as they can be components of peptides and other biologically active molecules, often conferring increased stability against enzymatic degradation. researchgate.net

Furthermore, the presence of a methylthio (-SCH3) group classifies it as a sulfur-containing organic compound. Sulfur is a crucial element in numerous biological molecules, and the biosynthesis of sulfur-containing amino acids like cysteine and methionine is a fundamental metabolic process in plants and bacteria. nih.govmpg.de

Enantiomeric Considerations: The Significance of the (S)-Stereoisomer

The third carbon of 3-amino-5-(methylthio)pentanoic acid is a chiral center, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror-image forms known as enantiomers: the (S)-isomer and the (R)-isomer. nih.gov The designation (S) (from the Latin sinister, for left) refers to a specific spatial arrangement of the atoms around this chiral center, determined by the Cahn-Ingold-Prelog priority rules. solubilityofthings.com

The stereochemistry of a molecule is critical in biological systems, as enzymes and receptors are themselves chiral. nih.govnumberanalytics.com Consequently, the two enantiomers of a compound can exhibit markedly different biological activities. solubilityofthings.comnih.gov The specific spatial arrangement of the (S)-enantiomer is crucial for its biological activity, influencing its binding affinity to enzymes and receptors. vulcanchem.com This stereospecificity is a key factor in its interactions within a biological context, distinguishing its function from its (R)-enantiomer. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNCDVONVDGDV-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Context

Asymmetric Synthesis Approaches

Asymmetric synthesis utilizes chiral elements—auxiliaries, catalysts, or reagents—to induce the preferential formation of one enantiomer over the other. vulcanchem.com These methods are foundational in modern organic chemistry for producing optically active compounds.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct a stereoselective transformation. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones and sulfur-based auxiliaries, such as thiazolidinethiones, are prominent examples used in the synthesis of β-amino acids. researchgate.netscielo.org.mx

A plausible route using an Evans-type auxiliary involves the following steps:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone.

Conjugate Addition: The resulting chiral imide undergoes a diastereoselective 1,4-conjugate addition (Michael addition). In this case, a nucleophile is added to an α,β-unsaturated system to introduce the amino group precursor at the β-position. A common strategy is the conjugate addition of an azide (B81097) source, such as azidotrimethylsilane, to an α,β-unsaturated acyl-oxazolidinone.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically via hydrolysis or alcoholysis, to yield the chiral β-amino acid derivative.

The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary, which blocks one face of the enolate intermediate, guiding the incoming electrophile to the opposite face.

Table 1: Representative Chiral Auxiliaries for β-Amino Acid Synthesis

| Chiral Auxiliary Type | Common Examples | Key Reaction Step | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Evans Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective enolate alkylation or conjugate addition | >95% |

| Sulfur-Based Auxiliaries | (S)-4-isopropylthiazolidinethione | Acetate aldol (B89426) reactions, Michael additions | >90% |

| Phenylethylamine | (R)- or (S)-α-phenylethylamine | 1,4-addition to unsaturated amides | >90% |

Catalytic asymmetric synthesis is a highly efficient method that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is prevalent in both academic research and industrial-scale production. vulcanchem.com

For the synthesis of (S)-3-Amino-5-(methylthio)pentanoic acid, a key strategy is the asymmetric hydrogenation of a prochiral β-enamino ester or a related unsaturated precursor. This reaction is often catalyzed by transition metal complexes containing chiral ligands, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos).

A representative catalytic pathway could involve:

Precursor Synthesis: Preparation of a suitable unsaturated precursor, such as ethyl 3-amino-5-(methylthio)pent-2-enoate.

Asymmetric Hydrogenation: The precursor is hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst, for example, a Rh(I)-Me-DuPhos complex. The catalyst coordinates to the double bond in a specific orientation, leading to the delivery of hydrogen to one face of the molecule, thereby establishing the (S)-stereocenter with high enantioselectivity.

Hydrolysis: The resulting ester is hydrolyzed to afford the final carboxylic acid.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, also provides powerful tools for synthesizing chiral β-amino acids via mechanisms like asymmetric Michael or Mannich reactions. rsc.org

Table 2: Chiral Catalysts in Asymmetric Synthesis of Amino Acids

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (e.e.) |

|---|---|---|

| Rh(I) or Ru(II) with Chiral Phosphine Ligands (e.g., BINAP, DuPhos) | Asymmetric Hydrogenation | >95% |

| Chiral Phosphoric Acids | Asymmetric Amination | >90% |

| Bifunctional Thiourea-Tertiary Amine Catalysts | Thio-Michael/Ring Opening Cascade | >90% |

Diastereoselective strategies create the desired stereocenter by taking advantage of one or more pre-existing stereocenters in the substrate. A versatile approach for β-amino acid synthesis involves the nucleophilic ring-opening of chiral cyclic sulfamidates derived from α-amino acids (chiral pool synthesis). beilstein-journals.org For instance, a cyclic sulfamidate prepared from (S)-cysteine could undergo an SN2 reaction with a methylthio-containing nucleophile, leading to the formation of the desired carbon skeleton with inverted stereochemistry. beilstein-journals.org

Chemoenzymatic strategies combine enzymatic and chemical reactions to achieve high selectivity and efficiency. An enzyme might be used to resolve a racemic intermediate, which is then carried forward through conventional chemical steps. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol precursor, allowing the separation of the acylated and unreacted enantiomers, one of which is then converted to this compound.

Enzymatic and Biocatalytic Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity (enantio-, regio-, and chemo-), mild reaction conditions, and environmental compatibility. rsc.org

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. nih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amino donor (such as L-alanine or isopropylamine) to a keto acceptor. researchgate.net

The synthesis of this compound via this route would begin with the corresponding β-keto acid, 3-oxo-5-(methylthio)pentanoic acid. An (S)-selective ω-transaminase would catalyze the reductive amination of the ketone, producing the desired (S)-amino acid with typically excellent enantiomeric excess (>99% e.e.). mdpi.com A key advantage is that the reaction equilibrium can be driven to completion by using an inexpensive amino donor and removing the ketone byproduct. nih.gov

Table 3: Biotransformation using ω-Transaminase

| Substrate | Enzyme Type | Amino Donor | Product | Typical e.e. |

|---|---|---|---|---|

| 3-oxo-5-(methylthio)pentanoic acid | (S)-selective ω-Transaminase | L-Alanine or Isopropylamine | This compound | >99% |

When a racemic mixture of 3-Amino-5-(methylthio)pentanoic acid is available, biocatalytic methods can be employed to isolate the (S)-enantiomer.

Kinetic Resolution: This technique relies on an enzyme that reacts at a significantly higher rate with one enantiomer than the other. For example, a lipase could catalyze the enantioselective esterification of the racemic amino acid. The (R)-enantiomer might be converted to its ester at a much faster rate, leaving the unreacted (S)-amino acid in high enantiomeric purity. The main drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

Deracemization: This more advanced process overcomes the 50% yield limitation of kinetic resolution. A deracemization process can convert a racemate into a single, enantiomerically pure product with a theoretical yield of up to 100%. A common strategy involves a two-enzyme cascade or a whole-cell system. For instance, a D-amino acid oxidase could selectively oxidize the unwanted (R)-enantiomer back to the intermediate β-keto acid. This keto acid can then be re-aminated to the desired (S)-amino acid by a coupled (S)-selective transaminase present in the same pot. This cyclic process ultimately converts all of the starting racemic material into the single desired (S)-enantiomer. nih.gov

Development of Convergent and Linear Synthesis Pathways

The enantioselective synthesis of β-amino acids, such as this compound, is a critical area of research in organic chemistry due to their significance as building blocks for pharmaceuticals and biologically active molecules. The development of synthetic routes that are both efficient and stereoselective is paramount. Methodologies for synthesizing chiral β-amino acids can be broadly categorized into linear and convergent pathways, each with distinct strategies and advantages. While specific documented syntheses for this compound are not extensively detailed in publicly available literature, the principles of linear and convergent synthesis can be applied based on established methods for analogous compounds.

Linear Synthesis Pathways

A linear synthesis involves the sequential modification of a starting material through a series of reactions to form the final product. In the context of this compound, a hypothetical linear approach could commence with a chiral precursor or introduce chirality at a key step.

One potential linear strategy involves the use of a chiral auxiliary. This approach would begin with the attachment of an achiral precursor to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. For instance, a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing the methylthio-ethyl side chain could be controlled by a chiral auxiliary attached to the nitrogen. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Another linear approach is asymmetric hydrogenation. This method would involve the synthesis of an unsaturated precursor, such as (E/Z)-3-amino-5-(methylthio)pentenoic acid. The double bond would then be hydrogenated using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP, DuPHOS). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. The subsequent deprotection of the amino group would afford the final product.

A representative, though generalized, linear synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | Aldol Condensation | 3-(Methylthio)propanal and malonic acid derivative | α,β-Unsaturated ester |

| 2 | Asymmetric Conjugate Addition | Chiral amine or ammonia (B1221849) equivalent with a chiral catalyst | Enantiomerically enriched β-amino ester |

| 3 | Hydrolysis | Acid or base catalyzed | This compound |

Convergent Synthesis Pathways

For this compound, a convergent strategy could involve the synthesis of a chiral amine fragment and an electrophilic fragment containing the carboxylic acid precursor. For example, a chiral β-amino alcohol could be synthesized via asymmetric reduction of a β-keto ester. The hydroxyl group could then be transformed into a leaving group for subsequent displacement. Separately, a two-carbon electrophile with a protected carboxylic acid could be prepared. The coupling of these two fragments, followed by deprotection, would yield the target molecule.

An alternative convergent approach could utilize an enzymatic resolution. A racemic mixture of a key intermediate, such as 3-amino-5-(methylthio)pentanoic acid, could be subjected to an enzyme (e.g., a lipase or amidase) that selectively reacts with one enantiomer. This would allow for the separation of the desired (S)-enantiomer from the unreacted (R)-enantiomer.

A generalized convergent synthesis is depicted in the following table:

| Fragment | Synthesis Strategy | Key Intermediate |

| A: Chiral Amine Synthon | Asymmetric reduction of a β-azido ketone or enzymatic resolution of a racemic amine. | (S)-1-amino-3-(methylthio)propane derivative |

| B: Carboxylic Acid Synthon | Preparation of an activated acetic acid derivative (e.g., an enolate or silyl (B83357) ketene (B1206846) acetal). | Acetic acid derivative |

| Coupling and Final Steps | Nucleophilic addition of the amine synthon to the carboxylic acid synthon followed by functional group manipulations. | This compound |

The selection of a specific synthetic pathway, whether linear or convergent, for this compound on an industrial scale would depend on factors such as the availability and cost of starting materials, the efficiency and selectivity of each reaction step, and the ease of purification. vulcanchem.com While detailed research findings for this specific compound are limited, the extensive body of work on the asymmetric synthesis of β-amino acids provides a strong foundation for the development of robust and efficient manufacturing processes. nih.gov

Biochemical and Biological Research Perspectives of S 3 Amino 5 Methylthio Pentanoic Acid

Metabolic Roles and Pathways

Investigations into the precise metabolic functions of (S)-3-Amino-5-(methylthio)pentanoic acid are limited. Its structural similarity to naturally occurring sulfur-containing amino acids suggests a potential for interaction with related metabolic pathways, though specific evidence is not widely documented.

Proposed Involvement in Sulfur Amino Acid Metabolism and Related Biochemical Cycles

Due to its structure as an analog of methionine, it is hypothesized that this compound could interact with the enzymes of sulfur amino acid metabolism. This could involve acting as a competitive inhibitor or a substrate analog. The sulfur-containing amino acids, primarily methionine and cysteine, are central to numerous cellular processes, including protein synthesis and the production of essential metabolites. However, specific studies detailing the proposed or confirmed involvement of this compound in these biochemical cycles have not been identified in the reviewed literature.

Theoretical and Computational Investigations

Computational chemistry provides powerful tools for analyzing molecular structure, reactivity, and interactions. While these methods are broadly applied to amino acids, specific computational studies on this compound are not found in the available research.

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations for Conformational Analysis and Reactivity

Quantum mechanical and molecular mechanical calculations are standard methods for investigating the conformational preferences and electronic properties of molecules, including non-standard amino acids. frontiersin.org These studies help predict the three-dimensional shape of a molecule and its potential reactivity. A comprehensive search of scientific databases did not yield any specific studies that have applied QM or MM methods to perform a conformational analysis or reactivity assessment of this compound.

Molecular Dynamics Simulations to Model Ligand-Receptor Interactions and Solution Behavior

Molecular dynamics (MD) simulations are frequently used to understand how a molecule behaves over time in a biological environment, such as in solution or interacting with a protein receptor. nih.gov This technique is valuable for studying non-canonical amino acids in the context of peptide and protein structure and function. mdpi.com However, there are no specific published MD simulation studies focused on modeling the ligand-receptor interactions or the solution behavior of this compound.

Potential as a Building Block in Complex Biomolecules

Non-proteinogenic amino acids, those not found in the standard genetic code, are of significant interest in medicinal chemistry and materials science for creating novel peptides and other complex molecules with unique properties. The structure of this compound, containing both an amine and a carboxylic acid group, makes it theoretically suitable for use in peptide synthesis. Such non-standard building blocks can be used to develop peptidomimetics with enhanced stability or novel biological activity. While general methods for incorporating unusual amino acids into peptides are well-established, specific examples of this compound being utilized as a building block in the synthesis of complex biomolecules are not reported in the available literature.

Application in the Synthesis of Peptidomimetics and α/β-Mixed Peptides

This compound, a β-amino acid analog of L-methionine, serves as a valuable building block in the design of peptidomimetics and α/β-mixed peptides. The primary motivation for incorporating β-amino acids into peptide sequences is to enhance their stability against enzymatic degradation. nih.gov Natural peptides composed exclusively of α-amino acids are often susceptible to rapid breakdown by proteases in vivo, which limits their therapeutic potential. By introducing a β-amino acid, the peptide backbone structure is altered, rendering it unrecognizable to many common proteases and thus increasing its metabolic stability. nih.gov

The incorporation of this compound allows for the introduction of a methionine-like side chain, which is known to be important for various biological functions, including redox regulation and metal-binding. nih.gov This allows researchers to create more robust peptide analogs that can mimic or modulate the activity of natural peptides while possessing improved pharmacokinetic properties. These modified peptides, which may contain a mix of α- and β-amino acids, are critical in drug discovery for developing new therapeutics with enhanced efficacy and longer half-lives. mdpi.com The synthesis of such molecules provides a scaffold that combines the functional side chain of methionine with the structural stability of a β-amino acid backbone.

| Structural Feature | α-L-Methionine | This compound (β-Homomethionine) | Implication for Peptide Synthesis |

|---|---|---|---|

| Amine Position | α-carbon (C2) | β-carbon (C3) | Alters peptide backbone, conferring resistance to proteases. nih.gov |

| Side Chain | -CH2-CH2-S-CH3 | -CH2-CH2-S-CH3 | Retains the functional thioether group for biological interactions like redox sensing and metal coordination. nih.gov |

| Flexibility | Standard peptide bond | Increased backbone flexibility due to an extra methylene (B1212753) group. | Allows for the formation of novel secondary structures and conformational fine-tuning. |

| Resulting Peptide Type | α-Peptide | α/β-Mixed Peptide or β-Peptide | Creates peptidomimetics with enhanced metabolic stability and potentially novel biological activities. mdpi.com |

Role in the Expanding Field of Noncanonical Amino Acid Research and Biocatalysis

The unique structure of this compound positions it as a significant tool in the fields of noncanonical amino acid (ncAA) research and biocatalysis. These fields leverage unnatural amino acids to expand the chemical diversity of proteins and develop novel enzymatic processes. nih.govrsc.org

As a noncanonical amino acid, it can be used to probe and engineer protein structure and function. The technique of genetic code expansion allows for the site-specific incorporation of ncAAs into proteins, enabling the creation of enzymes or therapeutic proteins with novel properties. nih.gov Substituting a canonical L-methionine with its β-amino acid counterpart, this compound, would introduce a significant change to the protein backbone. This modification can be used to study the conformational requirements of protein-protein interactions or enzyme active sites. ethz.ch Furthermore, the methionine side chain itself has been identified as playing a direct role in catalysis in some enzymes, a function that can be explored by introducing structural analogs. bristol.ac.uk

In the realm of biocatalysis, this compound is relevant in two key areas: as a tool for studying enzymes and as a product of enzymatic synthesis. Its structural similarity to L-methionine allows it to act as a substrate analog or inhibitor for enzymes involved in methionine metabolism, providing a means to investigate these critical pathways.

Conversely, biocatalysis offers a superior method for the production of this compound in high enantiomeric purity. The synthesis of chiral molecules like β-amino acids is often complex and costly via traditional chemical methods. Enzymatic resolution, which uses enzymes to selectively react with one enantiomer in a racemic mixture, provides an efficient and environmentally friendly alternative for isolating the desired (S)-enantiomer. researchgate.netresearchgate.net Enzymes such as lipases and proteases have been successfully used for the kinetic resolution of various amino acid esters. nih.gov Moreover, research into the enzymatic synthesis of methionine analogs using enzymes like O-acetyl-l-homoserine sulfhydrolases highlights the potential for developing bespoke biocatalytic routes for the production of valuable ncAAs. nih.govresearchgate.net

| Biocatalysis Application Area | Specific Role of this compound or Related Strategy | Significance in Research |

|---|---|---|

| Enzyme Pathway Investigation | Acts as a structural analog of L-methionine to probe or inhibit enzymes in sulfur metabolism. | Enables the study of enzyme mechanisms and the design of specific inhibitors. |

| Enantioselective Synthesis | Target molecule for enzymatic resolution, where enzymes selectively hydrolyze the ester of one enantiomer from a racemic mixture. researchgate.netresearchgate.net | Provides an efficient, "green" method to obtain the enantiomerically pure (S)-form, which is critical for biological applications. |

| Novel ncAA Production | Serves as a target for novel biocatalytic synthesis pathways, potentially using engineered enzymes like sulfhydrolases or transaminases. researchgate.netspringernature.com | Expands the toolkit of available noncanonical amino acids for protein engineering and peptidomimetic synthesis. rsc.org |

Analytical and Characterization Methodologies for S 3 Amino 5 Methylthio Pentanoic Acid

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the analysis of (S)-3-Amino-5-(methylthio)pentanoic acid, enabling both the assessment of its purity and the separation of its stereoisomers.

Chiral Chromatography for Enantiomeric Excess Determination and Isomer Separation

The biological activity of chiral molecules is often dependent on their stereochemistry, making the separation of enantiomers a critical analytical task. Chiral chromatography is the benchmark method for determining the enantiomeric excess (ee) of this compound and separating it from its (R)-enantiomer.

Direct separation of underivatized amino acid enantiomers is preferred to avoid potential racemization during derivatization steps. sigmaaldrich.com This is frequently achieved using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin or vancomycin. sigmaaldrich.commst.edu These CSPs are compatible with aqueous-organic mobile phases used in reversed-phase mode and can separate a wide range of polar, ionic compounds like amino acids. sigmaaldrich.commst.edu The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, leading to different retention times. Polysaccharide-based CSPs are also used, though often for derivatized amino acids. sigmaaldrich.commdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation

| CSP Type | Chiral Selector Example | Separation Mode | Applicability |

| Macrocyclic Glycopeptide | Teicoplanin sigmaaldrich.commst.edu | Reversed-Phase | Excellent for underivatized polar/ionic amino acids |

| Macrocyclic Glycopeptide | Vancomycin mdpi.com | Reversed-Phase | Used for aromatic amino acids |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) mdpi.comresearchgate.net | Normal or Reversed-Phase | Often requires derivatization of the amino acid |

| Ligand Exchange | N,S-dioctyl-d-penicillamine (coated) researchgate.net | Ligand Exchange | Resolves underivatized amino acids with a copper(II) ion in the mobile phase |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. 1H NMR provides information on the number and connectivity of hydrogen atoms, while 13C NMR identifies the different carbon environments.

The 1H NMR spectrum is expected to show distinct signals for the methylthio group (a singlet), the three methylene (B1212753) groups (complex multiplets), and the methine proton at the chiral center. The 13C NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to definitively assign all proton and carbon signals and confirm the molecule's covalent structure. NMR can also be used for stereochemical analysis, sometimes with the aid of chiral solvating agents that induce chemical shift differences between the enantiomers. semmelweis.hu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -COOH | ~11-12 | ~175 |

| 2 | -CH₂- | ~2.4-2.6 | ~40 |

| 3 | -CH(NH₂)- | ~3.3-3.5 | ~48 |

| 4 | -CH₂- | ~1.8-2.0 | ~35 |

| 5 | -CH₂S- | ~2.5-2.7 | ~30 |

| 6 | -SCH₃ | ~2.1 | ~15 |

Note: Predicted values are estimates and can vary based on solvent and pH.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. wiley-vch.de With a molecular formula of C6H13NO2S, the compound has a monoisotopic mass of approximately 163.07 Da. nih.gov In soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]+ at m/z 164.07. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and the loss of the carboxyl group as COOH or (H₂O + CO). nih.gov The specific fragmentation pattern provides a fingerprint that can be used for identification. For instance, the fragmentation of the related (R)-enantiomer shows key fragment ions at m/z 147.04 (loss of NH₃), 104.05, and 87.02. nih.gov

Table 4: Expected MS Fragmentation of Protonated this compound ([M+H]⁺ = 164.07 m/z)

| m/z | Proposed Fragment | Neutral Loss |

| 147.05 | [M+H-NH₃]⁺ | NH₃ (17 Da) |

| 118.06 | [M+H-HCOOH]⁺ | HCOOH (46 Da) |

| 104.05 | [M+H-CH₃SCH₃]⁺ or other pathway | C₂H₆S (62 Da) |

| 87.02 | [CH₂(CH₂)NH₃]⁺ | C₃H₆O₂S (90 Da) |

| 61.01 | [CH₃SCH₂]⁺ | C₅H₁₀NO₂ (116 Da) |

Note: Fragmentation data adapted from the (R)-enantiomer. nih.gov

Derivatization Strategies for Enhanced Detection and Quantification in Complex Matrices

In complex biological matrices, direct analysis of amino acids can be hindered by low concentrations and interference from other components. nih.gov Chemical derivatization is a strategy employed to improve the analytical properties of this compound, enhancing its detectability and chromatographic behavior. nih.gov

Pre-column derivatization involves reacting the amino acid with a labeling reagent before HPLC separation. Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenyl methyl chloroformate (FMOC-Cl) react with the primary amino group to yield highly fluorescent or UV-active derivatives, significantly lowering detection limits. nih.govcreative-proteomics.com Phenylisothiocyanate (PITC) reacts with both primary and secondary amino groups to form derivatives detectable by UV absorption at 254 nm. For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility of the amino acid, typically through esterification of the carboxyl group and acylation of the amino group. nih.gov

Table 5: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Group(s) | Analytical Advantage | Technique |

| o-Phthalaldehyde (OPA) | Primary Amine | Adds a fluorescent tag | HPLC-Fluorescence nih.gov |

| Phenylisothiocyanate (PITC) | Primary & Secondary Amines | Adds a UV-active tag | HPLC-UV |

| 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Adds a fluorescent/UV tag creative-proteomics.com | HPLC-Fluorescence/UV |

| Butanolic HCl / Acetyl Chloride | Carboxyl & Amino Groups | Increases volatility and improves MS ionization nih.gov | LC-MS/MS, GC-MS |

Research Gaps and Future Directions in S 3 Amino 5 Methylthio Pentanoic Acid Studies

Elucidation of Complete Biosynthetic and Catabolic Pathways in Diverse Organisms

A significant gap in our understanding of (S)-3-Amino-5-(methylthio)pentanoic acid is the near-complete absence of information regarding its natural production and breakdown. While its enantiomer, the (R)-form, has been identified as a metabolite in Brassica napus (rapeseed), the specific enzymatic pathways for the (S)-enantiomer are uncharacterized. vulcanchem.com Its structural similarity to L-methionine suggests that its metabolism is likely intertwined with the well-established sulfur-containing amino acid pathways, such as the transsulfuration and transamination routes. vulcanchem.comnih.govnih.gov

Future Directions: Future research must prioritize the identification of the genetic and enzymatic machinery responsible for the biosynthesis and catabolism of this molecule. A logical starting point would be to investigate organisms that produce related sulfur compounds.

Isotopic Labeling and Metabolite Tracing: Utilizing precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in relevant biological systems can help trace the metabolic fate of the atoms that constitute the molecule, identifying key intermediates.

Enzyme Discovery and Characterization: Once potential pathways are hypothesized, efforts should focus on identifying and characterizing the specific enzymes involved, such as synthases, lyases, aminotransferases, and catabolic enzymes. This can be achieved through a combination of proteomics to identify proteins whose expression correlates with the compound's presence and subsequent in vitro enzymatic assays to confirm function.

Comparative Genomics and Transcriptomics: Analyzing the genomes and transcriptomes of organisms under conditions where the compound is produced or degraded can help identify candidate genes and regulatory networks controlling its metabolic flux.

Development of Highly Efficient and Sustainable Asymmetric Synthetic Methodologies

Current synthetic routes to this compound often rely on classical methods like asymmetric catalysis with chiral catalysts or the resolution of racemic mixtures. vulcanchem.com While effective for laboratory-scale synthesis, these methods can be inefficient for larger-scale production and may utilize hazardous solvents and reagents. vulcanchem.com The development of efficient, scalable, and environmentally benign synthetic strategies is crucial for enabling broader research and potential applications.

Future Directions: The focus in synthetic chemistry should shift towards green and biocatalytic approaches that offer high enantioselectivity, yield, and sustainability. nih.gov

Biocatalysis: Engineering enzymes, such as aminotransferases or aldolases, could provide a direct and highly selective route to the desired (S)-enantiomer under mild, aqueous conditions. researchgate.net Multi-enzyme cascade reactions, where multiple synthetic steps are performed in a single pot, represent a promising avenue for improving process efficiency. researchgate.net

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis with the selectivity of biocatalysis can create novel and efficient pathways. For example, a chemical reaction could be used to generate a prochiral intermediate that is then stereoselectively converted to the final product by an enzyme.

Sustainable Catalysis: Research into asymmetric catalysts that operate in water or other green solvents, require low catalyst loading, and can be easily recycled is needed to improve the environmental footprint of the synthesis. nih.gov

| Synthetic Approach | Advantages | Disadvantages | Future Research Focus |

| Asymmetric Catalysis | High stereocontrol, well-established principles. vulcanchem.com | Often relies on precious metal catalysts and organic solvents. | Development of earth-abundant catalysts; use of aqueous media. nih.gov |

| Resolution of Racemates | Technically straightforward. | Maximum 50% theoretical yield, generates chiral waste. vulcanchem.com | Integration with dynamic kinetic resolution processes. |

| Biocatalysis (Enzymatic) | High enantioselectivity, mild reaction conditions, environmentally benign. nottingham.ac.uk | Enzyme stability and substrate scope can be limited. | Enzyme engineering (e.g., directed evolution) to improve robustness and broaden substrate compatibility. |

| Chemoenzymatic Synthesis | Combines versatility of chemical synthesis with selectivity of enzymes. researchgate.net | Requires careful optimization of reaction conditions for compatibility. | Designing novel tandem reactions and one-pot processes. |

Exploration of Novel Biochemical Functions and Molecular Targets

The current understanding of the biochemical function of this compound is limited to its interaction with enzymes involved in sulfur and methionine metabolism, where it can act as a substrate analog or inhibitor in microbial systems. vulcanchem.com However, the vast chemical space of the proteome suggests it may have other, more specific molecular targets. A closely related analog, (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid, has been identified as a selective, time-dependent irreversible inhibitor of neuronal nitric oxide synthase (nNOS), highlighting the potential for this class of compounds to target specific enzymes. nih.govnih.gov

Future Directions: A systematic exploration of the compound's interactome is required to uncover its full biological activity profile.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) and affinity chromatography-mass spectrometry can be used to identify specific protein binding partners directly from complex biological samples.

In Silico Screening and Molecular Docking: Computational approaches can be used to screen large libraries of protein structures to predict potential binding targets. researchgate.net These predictions can then guide experimental validation, saving significant time and resources.

Phenotypic Screening: Testing the compound across a wide range of cell-based assays can reveal unexpected biological effects, providing clues to its mechanism of action and potential therapeutic applications.

Advanced Applications in Chemical Biology, Materials Science, and Rational Ligand Design

The unique structural features of this compound—a chiral β-amino acid backbone and a functionalizable thioether side chain—make it an attractive building block for a range of applications beyond simple metabolic studies. The compound is already recognized as a useful scaffold for creating derivatives with enhanced properties. vulcanchem.com

Future Directions: Research should be directed at leveraging these features for advanced applications.

Rational Ligand Design: The β-amino acid structure can be incorporated into peptides to create peptidomimetics with increased stability against enzymatic degradation and well-defined conformations. acs.org This makes it a valuable tool for designing enzyme inhibitors or ligands for protein-protein interactions. nih.govmdpi.com

Materials Science: The compound could serve as a monomer for the synthesis of novel functional polymers. The thioether side chains offer a site for post-polymerization modification, such as oxidation to sulfoxides or sulfones, or alkylation to form sulfonium (B1226848) ions, allowing for the creation of stimuli-responsive or functional materials. warwick.ac.ukresearchgate.net Amino acid-based polymers are also being explored for biomedical applications due to their biocompatibility and biodegradability. expresspolymlett.commdpi.com

Chemical Biology Probes: The molecule can be derivatized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying sulfur metabolism or for identifying and visualizing its molecular targets within cells.

Integration of Multi-Omics Data for a Systems-Level Understanding of its Biological Significance

To date, no systems-level studies have been conducted to understand the global biological impact of this compound. A multi-omics approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of how a molecule perturbs a biological system. researchgate.net This approach is essential for moving beyond the study of a single target to understanding the compound's broader network of interactions.

Future Directions: A concerted effort to apply multi-omics technologies is a critical next step.

Perturbation Studies: Model organisms or cell cultures can be treated with the compound, followed by comprehensive analysis of the resulting changes.

Metabolomics would reveal alterations in metabolic pathways, identifying enzymatic steps that are either inhibited or activated and tracking the formation of downstream metabolites. researchgate.net

Transcriptomics and Proteomics would identify changes in gene and protein expression, respectively, providing insights into the cellular response, potential off-target effects, and compensatory mechanisms.

By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, paving the way for novel discoveries in metabolism, medicinal chemistry, and materials science.

Q & A

Q. How does this compound interact with plant biosynthetic pathways, particularly in glucosinolate metabolism?

- Methodological Answer : In Arabidopsis thaliana, homologs like 5-(methylthio)pentanoic acid are derived from 4-methylthiobutyl glucosinolate via enzymatic hydrolysis by nitrilase and FMO(GS-OX1). Isotopic tracing (e.g., -labeling) and mutant plant lines (e.g., nsp knockouts) are used to track incorporation into carboxylic acid metabolites. This pathway is critical for studying sulfur redistribution during seed germination .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro assays?

- Methodological Answer : Stability is enhanced by buffering at pH 6.5–7.4 (PBS or HEPES) to prevent thioether oxidation. Antioxidants like 1 mM TCEP or 5% DTT are added to assay buffers. Degradation is monitored via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) over 24-hour periods at 37°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.